2,17-Dimethyl-5α-androst-2-en-17β-ol-d3
Description
2,17-Dimethyl-5α-androst-2-en-17β-ol-d3 (CAS: 2527-18-6) is a synthetic anabolic-androgenic steroid (AAS) featuring a Δ2 double bond, methyl groups at C2 and C17, and a deuterated (d3) modification. It is structurally related to desoxymethyltestosterone (Madol), a Schedule III controlled substance in the U.S. . Its primary structure includes:
- 5α-reduced A-ring: Enhances stability and reduces susceptibility to aromatization.
- C2 and C17 methyl groups: The C17α-methyl group delays hepatic metabolism, extending half-life, while the C2-methyl substitution may influence receptor binding .
- 17β-hydroxy group: Critical for androgen receptor (AR) activation .
Properties
Molecular Formula |
C₂₁H₃₁D₃O |
|---|---|
Molecular Weight |
305.51 |
Origin of Product |
United States |
Comparison with Similar Compounds
Desoxymethyltestosterone (Madol; 17α-Methyl-5α-androst-2-en-17β-ol)
- Structural Differences : Madol lacks the C2-methyl group present in 2,17-dimethyl-d3. Both share the 5α-reduced A-ring and 17α-methyl substitution .
- Metabolism: Madol undergoes hepatic reduction (e.g., dihydroxylation at C2/C3) and oxidation to enone metabolites (e.g., 17β-hydroxy-17α-methyl-5α-androst-3-en-2-one) . The C2-methyl group in 2,17-dimethyl-d3 may slow these transformations.
- Detection : Madol metabolites are identifiable in urine via GC-MS, with key markers including 17α-methyl-5α-androstane-2β,3α,17β-triol .
Drostanolone (17β-Hydroxy-2α-methyl-5α-androstan-3-one)
- Structural Differences: Drostanolone features a 3-keto group and 2α-methyl substitution instead of a Δ2 double bond.
- Activity : The 3-keto group enhances AR binding, while the 5α-reduction prevents conversion to estrogen. It is used clinically for breast cancer treatment but banned in sports .
- Metabolism: Primarily glucuronidated at the 17β-hydroxy group, with minor hydroxylation at C16 .
Tetrahydrogestrinone (THG)
- Structural Differences: THG is an 18-nor steroid with a 4,9,11-triene system and 17α-ethyl group.
- Activity : A potent designer steroid with high AR affinity, designed to evade detection. Its metabolism involves epimerization and hydroxylation .
- Detection : Identified via LC-MS/MS due to unique triene structure .
17β-Hydroxy-2-oxa-5α-androstan-3-one
- Structural Differences : Replaces the C2 carbon with an oxygen atom, forming a lactone ring.
- Activity : Acts as a dual 5α-reductase inhibitor and AR antagonist, reducing dihydrotestosterone (DHT) synthesis .
Metabolic and Analytical Comparison
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